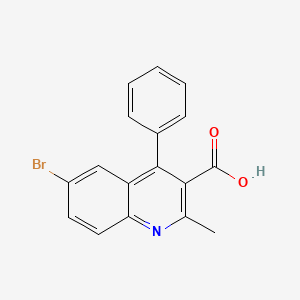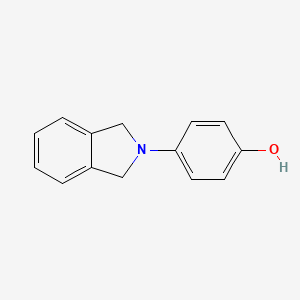![molecular formula C11H14Cl2N2O2S2 B5618538 (3R*,4S*)-4-cyclopropyl-1-[(4,5-dichloro-2-thienyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5618538.png)
(3R*,4S*)-4-cyclopropyl-1-[(4,5-dichloro-2-thienyl)sulfonyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves asymmetric 1,3-dipolar cycloaddition reactions, as demonstrated in the practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related compound, which is a useful intermediate for various bioactive molecules. This process avoids chromatography and includes subsequent reduction and catalytic hydrogenation steps to achieve high yields (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, involving multiple stereocenters. The stereochemical aspects are critical in determining the molecule's reactivity and interaction with biological targets. For example, the stereoselective behavior of the functional diltiazem analogue, a pyrrolidine derivative, highlights the importance of absolute configuration in biological activity (Carosati et al., 2009).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, including gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides, leading to efficient synthesis routes for these compounds. This method is applicable to a broad range of substrates and can produce pyrrolidine products in high yields under relatively mild conditions (Rao & Chan, 2008).
Propiedades
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S2/c12-8-3-10(18-11(8)13)19(16,17)15-4-7(6-1-2-6)9(14)5-15/h3,6-7,9H,1-2,4-5,14H2/t7-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSVDPWQSWTIP-APPZFPTMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)S(=O)(=O)C3=CC(=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)S(=O)(=O)C3=CC(=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-cyclopropyl-1-(4,5-dichlorothiophen-2-yl)sulfonylpyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5618482.png)

![1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5618510.png)
![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5618518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B5618528.png)
![5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one](/img/structure/B5618530.png)
![2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5618536.png)

![1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618555.png)
![3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5618568.png)